5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
Overview
Description
5-Bromo-4-methyl-3-nitropyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H5BrN2O3 and its molecular weight is 233.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Large Scale Synthesis and Safety Considerations
5-Bromo-4-methyl-3-nitropyridin-2(1H)-one derivatives are used in large-scale synthesis processes. For instance, 5-Bromo-2-nitropyridine, a compound related to this compound, has been prepared from the corresponding amine via hydrogen peroxide oxidation. This synthesis process highlighted issues such as low conversion rates, high impurity content, and a lack of reproducibility in lab trials. However, through safety studies and robust reaction conditions, a reproducible and safe protocol was developed for large-scale production (Agosti et al., 2017).
Synthesis of Intermediates for Pharmaceutical Applications
The compound 1-methyl-3-(5-nitropyridin-2-yl) urea, a derivative of this compound, serves as an important intermediate in the synthesis of small molecule anticancer drugs. A high yield synthesis method for this compound has been established, showing its significance in the pharmaceutical industry (Zhang et al., 2019).
Ultrasound-assisted Improvement of Drug Solubility
In an effort to address the challenge of low aqueous solubility of drug-like compounds, this compound was used in a study to enhance solubility. By preparing a series of amine salts of this compound using ultrasound irradiation, the study demonstrated a significant reduction in reaction times and the use of renewable solvents, providing a novel template protocol for forming salts of poorly soluble compounds (Machado et al., 2013).
Computational and Spectroscopy Studies
Computational and spectroscopic techniques have been applied to study derivatives of this compound. For instance, computational calculations were conducted on 5-bromo-3-nitropyridine-2-carbonitrile to understand its molecular structure and energy. These studies provide insights into the electron density, organic reactive sites, and reactivity of the molecule, highlighting its potential in various applications (Arulaabaranam et al., 2021). Additionally, Fourier transform Raman and infrared spectroscopy were employed to study the vibrational spectra of 5-bromo-2-nitropyridine, contributing to the understanding of the molecule's properties (Sundaraganesan et al., 2005).
Safety and Hazards
Future Directions
The future directions for the research and application of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one could involve its use in the synthesis of various pharmaceutical products. Given its ability to be converted into various derivatives, it could also be explored for potential applications in other areas of the chemical industry .
Mechanism of Action
Target of Action
Similar compounds have been used as reagents in the synthetic preparation of azaindole hydroxamic acid, which are potent inhibitors of hiv-1 integrase .
Mode of Action
It’s known that nitropyridines can undergo reactions to form oximes and hydrazones . In these reactions, nitrogen acts as a nucleophile, reacting with the partially positive carbon in an essentially irreversible process to form the oxime .
Biochemical Pathways
It’s worth noting that the compound could potentially affect the pathways related to hiv-1 integrase, given its use in the synthesis of inhibitors for this enzyme .
Result of Action
Given its potential role in the synthesis of hiv-1 integrase inhibitors, it could potentially contribute to the inhibition of this enzyme, thereby interfering with the replication of the hiv-1 virus .
Properties
IUPAC Name |
5-bromo-4-methyl-3-nitro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-3-4(7)2-8-6(10)5(3)9(11)12/h2H,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPNHVCGSASGIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617174 | |
Record name | 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228410-90-0 | |
Record name | 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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